3-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride is an organic compound with the molecular formula C11H13ClF3NO2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Coupling with Morpholine: The trifluoromethoxyphenyl intermediate is then coupled with morpholine through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine hydrochloride: Another compound with a trifluoromethoxy group, used in the synthesis of pyrazole-containing bisphosphonate esters.
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2694735-01-6 |
---|---|
Molecular Formula |
C11H13ClF3NO2 |
Molecular Weight |
283.7 |
Purity |
95 |
Origin of Product |
United States |
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